4-benzyl-2-(carbamoylmethyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
2-(2-amino-2-oxoethyl)-4-benzyl-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-14(2)11-25-20(31)16-8-9-17-18(10-16)29-22(26-28(23(29)33)13-19(24)30)27(21(17)32)12-15-6-4-3-5-7-15/h3-10,14H,11-13H2,1-2H3,(H2,24,30)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULFBJJBFZQUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)N)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-2-(carbamoylmethyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-2-(carbamoylmethyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzyl-2-(carbamoylmethyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, the substituent at the phenyl ring attached to the amide nitrogen is essential for its anti-proliferative activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences and similarities between the target compound and its closest analogs:
Molecular weights are estimates based on structural formulas.
Benzyl vs. Chlorobenzyl (Position 2/4)
- However, chlorine could introduce metabolic stability challenges or toxicity risks.
- The unsubstituted benzyl group in the target compound offers simpler metabolic pathways but may reduce binding affinity compared to halogenated analogs.
Carbamoylmethyl vs. tert-Butylamino-oxoethyl (Position 2)
- The carbamoylmethyl group in the target compound provides hydrogen-bonding capacity (NH and carbonyl groups), enhancing solubility and interaction with polar residues .
Isobutyl vs. Diisobutyl (Position 8)
- The single isobutyl group in the target compound balances lipophilicity and steric hindrance, optimizing bioavailability.
- Diisobutyl substitution in Analog 1 significantly increases molecular weight and logP, which may limit blood-brain barrier penetration .
Biological Activity
The compound 4-benzyl-2-(carbamoylmethyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide represents a novel class of triazole derivatives that have garnered attention due to their potential biological activities. This article reviews the pharmacological properties of this compound, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 509.61 g/mol. The structure features a triazole ring fused with a quinazoline moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C30H31N5O3 |
| Molecular Weight | 509.61 g/mol |
| Purity | ≥95% |
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the 1,2,4-triazole nucleus demonstrate antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.125–8 µg/mL against resistant strains . This suggests that the compound may possess similar or enhanced activity against microbial infections.
Anticancer Activity
Triazole derivatives are also recognized for their anticancer potential. In vitro studies indicate that compounds with triazole structures can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
- For instance, mercapto-substituted triazoles have shown promising results in cancer chemoprevention and therapy . The specific activity of this compound remains to be fully elucidated but is expected to align with these findings.
Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives have been documented in several studies. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
- This activity is crucial in treating conditions such as arthritis and other inflammatory diseases. The specific impact of the compound on inflammatory markers requires further investigation.
Case Studies and Research Findings
Several studies have focused on the pharmacological profile of triazole derivatives:
- Antibacterial Efficacy : A series of triazole derivatives were synthesized and tested against a panel of bacteria. Compounds similar to our target showed significant activity against both Gram-positive and Gram-negative bacteria .
- Cancer Cell Lines : In vitro assays demonstrated that triazole-containing compounds could inhibit cell growth in various cancer cell lines by inducing apoptosis .
- Inflammatory Models : Animal models treated with triazole derivatives exhibited reduced inflammation markers compared to controls, suggesting therapeutic potential in inflammatory diseases .
Q & A
Basic: What synthetic routes are optimal for synthesizing this triazoloquinazoline derivative, and how can reaction conditions be optimized to improve yield?
The compound is synthesized via multi-step protocols involving cyclization and alkylation. A critical step involves reacting 3-benzyl-2-hydrazino-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide with carbonyldiimidazole (CDI) to form the triazole ring, followed by alkylation with N-(tert-butyl)-2-chloroacetamide . Key optimization parameters include:
- Temperature : Reflux conditions (e.g., 80–100°C in ethanol or DMF).
- Catalysts : Use of phase-transfer catalysts (e.g., benzyltributylammonium bromide) to enhance reaction efficiency.
- Solvent choice : Polar aprotic solvents (DMF, DMSO) for better solubility of intermediates.
Yield improvements (reported up to 82% in related syntheses) require monitoring via TLC and purification by column chromatography .
Advanced: How can computational methods (e.g., docking, QSAR) predict the biological targets of this compound, given its structural complexity?
Molecular docking studies against enzymes like γ-aminobutyric acid (GABA) receptors or kinases can identify potential binding pockets. For example:
- Docking protocols : Use AutoDock Vina with crystal structures (e.g., PDB: 4COF for GABA receptors) to assess hydrogen bonding and hydrophobic interactions with the triazole and quinazoline moieties .
- QSAR models : Correlate substituent effects (e.g., benzyl vs. chlorobenzyl groups) with activity using descriptors like logP and polar surface area. Evidence from analogs shows that electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
- NMR :
- ¹H NMR : Look for amide protons (δ 8.5–10.0 ppm) and benzyl aromatic protons (δ 7.2–7.5 ppm).
- ¹³C NMR : Carboxamide carbonyls appear at δ 165–170 ppm, while triazole carbons resonate at δ 140–150 ppm .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (amide I) confirm functional groups .
- Mass spectrometry : High-resolution ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₂₅H₂₆N₆O₄, exact mass 474.2 g/mol).
Advanced: How do structural modifications (e.g., substituents on the benzyl or carbamoylmethyl groups) influence its pharmacokinetic properties?
Modifications alter solubility, metabolism, and bioavailability:
- Benzyl substituents : Adding electron-withdrawing groups (e.g., Cl) increases metabolic stability but reduces aqueous solubility. For instance, chlorobenzyl analogs show 2.5-fold higher plasma half-life than methylbenzyl derivatives in rodent models .
- Carbamoylmethyl chain : Lengthening the chain (e.g., ethyl vs. methyl) improves membrane permeability (measured via PAMPA assay) but may increase CYP450-mediated oxidation .
Basic: What in vitro assays are recommended for initial biological screening, and how should controls be designed?
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with ciprofloxacin and fluconazole as positive controls .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2), using IC₅₀ values normalized to cisplatin .
- Controls : Include solvent-only (DMSO) and reference compounds to rule out nonspecific cytotoxicity.
Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy observed in preclinical studies?
Discrepancies often arise from poor bioavailability or off-target effects. Strategies include:
- PK/PD modeling : Measure plasma concentrations (LC-MS/MS) to correlate exposure with effect .
- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility. For example, PEGylation improved the AUC of a related compound by 40% in rats .
- Metabolite profiling : Identify active metabolites via HPLC-MS to adjust dosing regimens .
Basic: What are the critical parameters for ensuring reproducibility in synthetic protocols?
- Purification : Use gradient elution in HPLC (C18 column, acetonitrile/water) to achieve >95% purity.
- Reagent quality : Anhydrous solvents and freshly distilled amines prevent side reactions.
- Documentation : Report exact molar ratios (e.g., 1.2:1 amine:CDI) and reaction times (e.g., 12–16 hr for cyclization) .
Advanced: What statistical approaches (e.g., DoE) are suitable for optimizing multi-step syntheses?
Design of Experiments (DoE) with response surface methodology can identify critical factors:
- Factors : Temperature, solvent volume, catalyst loading.
- Responses : Yield, purity.
For example, a Central Composite Design (CCD) for a triazoloquinazoline analog reduced variability by 30% and improved yield from 65% to 82% .
Basic: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24 hr). Related compounds degrade rapidly at pH < 3, requiring buffered solutions (pH 6–8) for biological assays .
- Thermal stability : TGA/DSC analysis shows decomposition above 200°C, indicating suitability for lyophilization .
Advanced: What mechanistic studies (e.g., enzyme inhibition, ROS assays) are needed to elucidate its mode of action?
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays. Triazoloquinazolines often inhibit ATP-binding pockets (e.g., IC₅₀ = 0.5–2.0 μM) .
- ROS detection : Use DCFH-DA probes in cell-based assays to quantify oxidative stress induction, a common anticancer mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
